molecular formula C7H13NO4 B1602286 N-(tert-Butoxycarbonyl)glycine-1-13C CAS No. 97352-64-2

N-(tert-Butoxycarbonyl)glycine-1-13C

Cat. No. B1602286
CAS RN: 97352-64-2
M. Wt: 176.18 g/mol
InChI Key: VRPJIFMKZZEXLR-HOSYLAQJSA-N
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Description

“N-(tert-Butoxycarbonyl)glycine-1-13C”, also known as Boc-Gly-OH-1-13C, is a derivative of glycine . It has a molecular weight of 176.18 and its linear formula is Boc-NHCH213CO2H . It is often used in peptide synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula Boc-NHCH213CO2H .


Chemical Reactions Analysis

“this compound” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . It acts as a promoter for the allylation of hydrazones and isatin .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 86-89 °C . It is suitable for bio NMR technique .

Mechanism of Action

The mechanism of action of “N-(tert-Butoxycarbonyl)glycine-1-13C” involves the electrophilic character of oxalyl chloride .

Safety and Hazards

When handling “N-(tert-Butoxycarbonyl)glycine-1-13C”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . It is also advised to remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

“N-(tert-Butoxycarbonyl)glycine-1-13C” has potential applications in peptide synthesis . It can be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs , and as a promoter for the allylation of hydrazones and isatin . Future research may explore these applications further.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583878
Record name N-(tert-Butoxycarbonyl)(1-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97352-64-2
Record name N-(tert-Butoxycarbonyl)(1-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 97352-64-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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